9-Ethyl-1-oxa-4,9-diaza-spiro[5.5]undecane
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Overview
Description
9-Ethyl-1-oxa-4,9-diaza-spiro[5.5]undecane is a spirocyclic compound with a unique structure that includes both oxygen and nitrogen atoms within its ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethyl-1-oxa-4,9-diaza-spiro[5.5]undecane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of a Prins cyclization reaction, which allows for the construction of the spirocyclic scaffold in a single step . The reaction conditions often include the use of catalysts such as Grubbs’ catalyst for olefin metathesis .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of production.
Chemical Reactions Analysis
Types of Reactions
9-Ethyl-1-oxa-4,9-diaza-spiro[5.5]undecane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield alcohols or ketones, while reduction could produce alkanes or amines. Substitution reactions could introduce various functional groups, such as halides or alkyl groups.
Scientific Research Applications
9-Ethyl-1-oxa-4,9-diaza-spiro[5.5]undecane has several scientific research applications:
Mechanism of Action
The mechanism of action of 9-Ethyl-1-oxa-4,9-diaza-spiro[5.5]undecane involves its interaction with molecular targets and pathways within biological systems. For instance, it can act as an inhibitor of specific enzymes or receptors, thereby modulating biochemical pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: This compound shares a similar spirocyclic structure but lacks the ethyl group at the 9-position.
1,3-Dioxane-1,3-dithiane spiranes: These compounds have different heteroatoms in the ring system but exhibit similar stereochemistry.
Uniqueness
9-Ethyl-1-oxa-4,9-diaza-spiro[5.5]undecane is unique due to the presence of both oxygen and nitrogen atoms in its ring system, which imparts distinct chemical and physical properties. Its spirocyclic structure also contributes to its stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C10H20N2O |
---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
9-ethyl-1-oxa-4,9-diazaspiro[5.5]undecane |
InChI |
InChI=1S/C10H20N2O/c1-2-12-6-3-10(4-7-12)9-11-5-8-13-10/h11H,2-9H2,1H3 |
InChI Key |
CIUZTCQBNBKRID-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC2(CC1)CNCCO2 |
Origin of Product |
United States |
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